7-[(4-bromobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[(4-BROMOPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of the methoxy group via a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Cyclization: Formation of the cyclopenta[c]chromenone core through a cyclization reaction, often involving a Friedel-Crafts acylation followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-[(4-BROMOPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), methanol (MeOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[(4-BROMOPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMOPHENYL)-6-HEXYL-7-METHOXY-2-METHYL-4H-CHROMEN-4-ONE: Similar structure but with a hexyl group instead of a methyl group.
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Contains a bromophenyl group but differs in the core structure and additional functional groups.
Uniqueness
7-[(4-BROMOPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific combination of functional groups and the cyclopenta[c]chromenone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17BrO3 |
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Molecular Weight |
385.2 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H17BrO3/c1-12-18(23-11-13-5-7-14(21)8-6-13)10-9-16-15-3-2-4-17(15)20(22)24-19(12)16/h5-10H,2-4,11H2,1H3 |
InChI Key |
UXCUNXABONWSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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